2-(2,4-Dichlorophenyl)hexane nitrile
Description
2-(2,4-Dichlorophenyl)hexane nitrile is an organochlorine compound featuring a hexane backbone terminated by a nitrile group and substituted with a 2,4-dichlorophenyl moiety. The 2,4-dichlorophenyl group enhances lipophilicity, promoting membrane permeability in target organisms, while the nitrile group may contribute to reactivity or metabolic stability .
Properties
Molecular Formula |
C12H13Cl2N |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)hexanenitrile |
InChI |
InChI=1S/C12H13Cl2N/c1-2-3-4-9(8-15)11-6-5-10(13)7-12(11)14/h5-7,9H,2-4H2,1H3 |
InChI Key |
IDEPBUIASHOJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key Compounds Analyzed :
(RS)-2-(4-Chlorophenyl)-2-(1H-1,2,4-Triazol-1-ylmethyl)hexane Nitrile (CAS#88671-89-0) Substituents: 4-Chlorophenyl (monosubstituted) + triazole ring. Molecular Formula: C₁₅H₁₇ClN₄ Molecular Weight: 288.78 g/mol Melting Point: 70.9°C . Key Difference: The absence of a 2,4-dichlorophenyl group reduces steric hindrance and lipophilicity compared to the target compound. The triazole ring enhances antifungal activity by inhibiting ergosterol biosynthesis (common in triazole fungicides like propiconazole and etaconazole) .
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-Propenyloxy)ethyl)-1H-Imidazole)
- Substituents : 2,4-Dichlorophenyl + imidazole ring + propenyloxy group.
- Key Difference : The imidazole moiety targets cytochrome P450 enzymes, offering broad-spectrum antifungal action. The propenyloxy group increases volatility, which may influence application methods (e.g., fumigation) .
Propiconazole and Etaconazole
Structural and Physicochemical Properties
| Compound | Substituents | Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 2-(2,4-Dichlorophenyl)hexane nitrile | 2,4-Dichlorophenyl | Nitrile | ~265–275 (estimated) | Not reported |
| (RS)-2-(4-Chlorophenyl)-... | 4-Chlorophenyl + triazole | Nitrile + triazole | 288.78 | 70.9 |
| Imazalil | 2,4-Dichlorophenyl | Imidazole + propenyloxy | 297.15 | 52–54 (literature) |
Insights :
- The nitrile group in the target compound may confer metabolic stability compared to triazole or imidazole derivatives, which are prone to enzymatic degradation.
- The 2,4-dichlorophenyl substitution likely increases bioactivity compared to monosubstituted analogs (e.g., CAS#88671-89-0) due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
